N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine
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Overview
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(4-nitrophenyl)methoxy]carbonyl}amino)hexanoic acid is a synthetic compound often used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is commonly employed as a protecting group in organic synthesis to prevent unwanted reactions at specific sites of a molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(4-nitrophenyl)methoxy]carbonyl}amino)hexanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of lysine is protected using tert-butoxycarbonyl (Boc) to form Boc-Lysine.
Protection of the Side Chain: The side chain amino group is protected using 4-nitrobenzyl chloroformate to form the desired compound.
The reaction conditions generally involve:
Solvent: Dichloromethane or tetrahydrofuran.
Base: Triethylamine or sodium bicarbonate.
Temperature: Room temperature to 0°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled addition of reagents.
Purification: Using chromatography techniques to ensure high purity.
Quality Control: Ensuring the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(4-nitrophenyl)methoxy]carbonyl}amino)hexanoic acid undergoes several types of reactions:
Deprotection: Removal of the Boc and 4-nitrobenzyl groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for Boc removal; hydrogenation for 4-nitrobenzyl removal.
Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HATU.
Major Products
Deprotected Lysine Derivatives: After removal of protecting groups.
Peptides: When coupled with other amino acids.
Scientific Research Applications
(2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(4-nitrophenyl)methoxy]carbonyl}amino)hexanoic acid is widely used in:
Peptide Synthesis: As a building block for synthesizing peptides and proteins.
Drug Development: In the design of peptide-based drugs.
Bioconjugation: For attaching peptides to other molecules for research purposes.
Mechanism of Action
The compound itself does not have a direct biological mechanism of action but serves as a precursor in peptide synthesis. The protecting groups (Boc and 4-nitrobenzyl) prevent unwanted reactions during synthesis, ensuring the correct sequence and structure of the final peptide.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{[(tert-butoxy)carbonyl]amino}-6-aminohexanoic acid: Lacks the 4-nitrobenzyl group.
(2S)-2-amino-6-({[(4-nitrophenyl)methoxy]carbonyl}amino)hexanoic acid: Lacks the Boc group.
Uniqueness
The presence of both Boc and 4-nitrobenzyl protecting groups makes (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(4-nitrophenyl)methoxy]carbonyl}amino)hexanoic acid unique, providing dual protection during peptide synthesis, which is crucial for complex peptide assembly.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O8/c1-19(2,3)30-18(26)21-15(16(23)24)6-4-5-11-20-17(25)29-12-13-7-9-14(10-8-13)22(27)28/h7-10,15H,4-6,11-12H2,1-3H3,(H,20,25)(H,21,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWRVKIJFVUCNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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